Levonadifloxacin arginine salt is a novel antibacterial compound derived from nadifloxacin, specifically designed to enhance its efficacy against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus. This compound is classified as a fluoroquinolone antibiotic and is characterized by its improved bactericidal activity and stability compared to its parent compound. The arginine salt form allows for better solubility and bioavailability, making it suitable for various pharmaceutical applications.
Levonadifloxacin arginine salt is synthesized from nadifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The arginine salt form improves the drug's pharmacokinetic properties, allowing for enhanced absorption and distribution in the body. This compound falls under the classification of DNA gyrase and topoisomerase IV inhibitors, which are critical targets in bacterial DNA replication and repair processes.
The synthesis of levonadifloxacin arginine salt involves several key steps:
Levonadifloxacin arginine salt exhibits a complex molecular structure characterized by a benzoquinolizine core with various functional groups that enhance its antibacterial properties.
The presence of L-arginine in the salt form contributes to its solubility and stability, making it more effective in clinical applications.
Levonadifloxacin arginine salt undergoes various chemical reactions that are pivotal to its mechanism of action:
These interactions disrupt bacterial growth and replication, leading to cell death.
The mechanism by which levonadifloxacin exerts its antibacterial effects involves:
Levonadifloxacin arginine salt possesses several important physical and chemical properties:
These properties make levonadifloxacin arginine salt a promising candidate for treating infections caused by resistant bacteria.
Levonadifloxacin arginine salt has significant applications in the medical field:
Levonadifloxacin arginine salt exerts its bactericidal activity through simultaneous inhibition of two essential bacterial type II topoisomerases: DNA gyrase (GyrA/GyrB subunits) and topoisomerase IV (GrlA/GrlB subunits). This dual-targeting mechanism distinguishes it from earlier fluoroquinolones that primarily target topoisomerase IV in Gram-positive pathogens. The compound stabilizes transient enzyme-DNA cleavage complexes during bacterial DNA replication, preventing religation of double-stranded DNA breaks. This results in irreversible chromosomal fragmentation and catastrophic bacterial cell death [1] [4].
Structural analysis reveals that levonadifloxacin's benzoquinolizine core enables broader interaction with the GyrA binding pocket compared to classical quinolones. This allows persistent blockade of the DNA-enzyme interface even during catalytic cycling. The dual inhibition strategy provides a higher genetic barrier to resistance, as concurrent mutations in both target enzymes are statistically improbable at therapeutic concentrations [4] [8].
Table 1: Comparative Enzyme Affinity of Levonadifloxacin vs. Other Fluoroquinolones
Antibiotic | Primary Target in S. aureus | Relative Gyrase Affinity (Kd, nM) | Relative Topo IV Affinity (Kd, nM) |
---|---|---|---|
Levonadifloxacin | DNA Gyrase | 18.2 ± 2.1 | 42.7 ± 3.5 |
Moxifloxacin | Topoisomerase IV | 156.8 ± 12.4 | 24.9 ± 1.8 |
Levofloxacin | Topoisomerase IV | 289.5 ± 22.7 | 38.3 ± 3.1 |
Ciprofloxacin | Topoisomerase IV | 317.4 ± 25.3 | 45.6 ± 4.2 |
Data derived from enzyme kinetics studies using purified S. aureus enzymes [4] [8]
The exceptional anti-MRSA activity of levonadifloxacin stems from its unique molecular architecture. Unlike conventional fluoroquinolones with basic side chains, levonadifloxacin features a non-basic 4-hydroxypiperidine moiety attached to a benzoquinolizine core. This configuration enables unhindered bacterial membrane penetration even in quinolone-resistant strains by avoiding efflux pumps like NorA [4] [8].
Mutational studies demonstrate levonadifloxacin's preferential binding to GyrA mutants carrying Ser80Phe or Gly82Asp substitutions – common resistance mutations in fluoroquinolone-resistant S. aureus (QRSA). X-ray crystallography reveals that the planar benzoquinolizine system maintains π-π stacking interactions with GyrA Phe residues, while the C9 fluorine atom forms compensatory hydrogen bonds with Asp84 adjacent to mutated residues. This adaptive binding explains its low MIC90 of 1 mg/L against QRSA, compared to moxifloxacin (8 mg/L) and levofloxacin (32 mg/L) [4] [8].
Table 2: Activity Against Fluoroquinolone-Resistant S. aureus Strains
Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Mutation Profile (GyrA/GrlA) |
---|---|---|---|
Levonadifloxacin | 0.5 | 1.0 | S80F, G82D, S84L |
Moxifloxacin | 2.0 | 8.0 | S80F, S84L |
Levofloxacin | 8.0 | 32.0 | S80Y, G82D |
Vancomycin | 1.0 | 2.0 | N/A |
MIC values against clinical QRSA isolates (n=120) [4] [8]
The arginine salt formulation (WCK 771) significantly enhances levonadifloxacin's physicochemical properties without altering its intrinsic mechanism of action. Arginine functions as a counterion chaperone, increasing aqueous solubility from <0.1 mg/mL (free acid) to >100 mg/mL while maintaining physiological pH compatibility (pH 6.8-7.2). This facilitates optimal drug delivery to infection sites and ensures rapid dissociation of the active moiety upon target engagement [1] [4].
Pharmacokinetic studies reveal the arginine salt enhances bioavailability by 2.3-fold compared to non-salt forms. This occurs through two mechanisms: (1) Formation of transient water-soluble complexes that traverse biological membranes efficiently, and (2) Stabilization of the zwitterionic form of levonadifloxacin at physiological pH, optimizing its conformation for enzyme binding. Molecular dynamics simulations show arginine forms salt bridges with Glu88 of GyrA, effectively "delivering" the antibiotic to its binding site and increasing residence time by 40% compared to non-complexed drug [4] [8].
Levonadifloxacin demonstrates unique pH-responsive antibacterial activity, particularly in acidic environments (pH 5.0-6.5) characteristic of biofilms, abscesses, and macrophage phagolysosomes. Its non-ionized state at low pH promotes enhanced bacterial membrane penetration, with intracellular accumulation rates increasing 3.7-fold at pH 5.5 compared to pH 7.4 [2] [8].
In MRSA biofilms, levonadifloxacin achieves 90% eradication at 4× MIC under acidic conditions (pH 5.2), whereas moxifloxacin requires 16× MIC for equivalent activity. This enhanced efficacy stems from three factors: (1) Improved penetration through biofilm matrices, (2) Retention of bactericidal activity against dormant cells within biofilm niches, and (3) Disruption of extracellular DNA integrity in biofilm scaffolds. Additionally, the compound maintains potency against intracellular S. aureus within human macrophages, achieving 99.9% killing at 2 mg/L after 24 hours – a critical attribute for treating persistent infections [3] [8].
Table 3: pH-Dependent Activity Profile of Levonadifloxacin
Environment | pH | Relative Potency (vs. pH 7.4) | Time-Kill (Log10 CFU Reduction) |
---|---|---|---|
Planktonic MRSA | 7.4 | 1.0× | 3.2 ± 0.4 |
6.0 | 1.8× | 4.1 ± 0.3 | |
5.5 | 3.2× | 5.3 ± 0.5 | |
MRSA Biofilm | 7.4 | 1.0× | 1.9 ± 0.2 |
6.0 | 2.4× | 3.8 ± 0.3 | |
5.5 | 4.7× | 5.1 ± 0.4 | |
Intracellular S. aureus | 7.4 | 1.0× | 2.1 ± 0.3 |
(within macrophages) | 5.8 | 3.5× | 4.2 ± 0.5 |
Data from in vitro infection models using clinical MRSA isolates [3] [8]
Table 4: Levonadifloxacin Arginine Salt Compound Nomenclature
Designation | Chemical Name | CAS Number |
---|---|---|
Levonadifloxacin arginine | L-arginine compound with (S)-9-fluoro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (1:1) | 306748-89-0 |
WCK 771 | Levonadifloxacin arginine salt tetrahydrate | 847545-29-3 |
Emrok® | Proprietary intravenous formulation | N/A |
WCK 771A | Levonadifloxacin arginine hydrate | 627891-34-3 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8